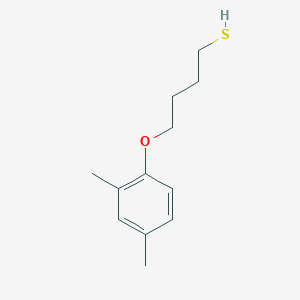

4-(2,4-Dimethylphenoxy)butane-1-thiol

Description

4-(2,4-Dimethylphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a phenoxy group substituted with two methyl groups at the 2- and 4-positions of the aromatic ring, linked to a butane chain terminating in a thiol (-SH) group.

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWOJLZLXATIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(a) Ethyl 2-(2,4-dimethylphenoxy)acetate (Compound 2, )

- Structure: Features a 2,4-dimethylphenoxy group connected to an ethyl acetate moiety.

- Synthesis: Requires reflux with a strong base due to the low acidity of 2,4-dimethylphenolic acid, attributed to electron-donating methyl groups .

- Key Difference : The absence of a thiol group and the presence of an ester functional group reduce nucleophilicity compared to the target compound.

(b) HBK Series Piperazine Derivatives ()

- Examples: HBK14–HBK19, which include phenoxypropylpiperazine hydrochlorides with substituents like chloro, methoxy, or trimethyl groups on the aromatic ring.

- Functional Relevance: These compounds exhibit pharmacological activity (e.g., receptor modulation) influenced by substituent positioning. For instance, HBK18 (2,4,6-trimethylphenoxy) shows steric hindrance that may reduce binding efficiency compared to 2,4-dimethyl derivatives .

(c) 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione ()

- Structure: Combines a 2,3-dimethylphenoxy group with a piperidine-pyrimidinedione scaffold.

- Application: Demonstrates anti-mycobacterial activity, highlighting how methyl positioning (2,3 vs. 2,4) on the phenoxy ring affects biological target interactions .

Thiol- and Sulfur-Containing Analogues

(a) 4-(4-Chlorophenyl)sulfanylbutan-1-ol ()

- Structure: Contains a sulfanyl (-S-) group linked to a 4-chlorophenyl ring and a butanol chain.

- Comparison : The sulfanyl group is less nucleophilic than a thiol (-SH), and the chloro substituent (electron-withdrawing) contrasts with the electron-donating methyl groups in the target compound, altering electronic properties and reactivity .

(b) 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (Compound 4, )

- Structure: Integrates a thiolated oxadiazole ring with a 2,4-dimethylphenoxymethyl group.

- Synthesis: Requires careful pH control (pH 5–6) during filtration to maximize yield, unlike the simpler isolation protocols for 4-(2,4-Dimethylphenoxy)butane-1-thiol .

Functional Group Variants

(a) 4-(4-Methylphenyl)butanoic Acid ()

- Structure : A carboxylic acid derivative with a 4-methylphenyl group.

- Contrast : The carboxylic acid group introduces acidity (pKa ~4–5), whereas the thiol group in the target compound has a lower pKa (~10), affecting solubility and reactivity in basic media .

Data Table: Key Comparative Properties

Research Findings and Implications

- Substituent Effects: Electron-donating methyl groups on the phenoxy ring enhance stability but reduce acidity, complicating synthesis (e.g., requiring strong bases or prolonged reflux) .

- Thiol vs. Sulfanyl: The thiol group in 4-(2,4-Dimethylphenoxy)butane-1-thiol offers higher nucleophilicity than sulfanyl analogues, making it more reactive in disulfide bond formation or metal chelation .

- Biological Activity: Methyl positioning (2,4 vs. 2,3 or 3,5) on phenoxy derivatives significantly impacts steric and electronic interactions with biological targets, as seen in anti-mycobacterial piperidinylmethylpyrimidinediones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.